REACTION_CXSMILES
|
[C:1]([OH:7])(=O)[CH2:2][C:3]([OH:5])=O.[CH3:8][NH:9][C:10]([NH2:12])=[O:11].C(OC(=O)C)(=O)C>C(O)(=O)C>[CH3:8][N:9]1[C:1](=[O:7])[CH2:2][C:3](=[O:5])[NH:12][C:10]1=[O:11]
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Name
|
|
Quantity
|
80 g
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Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CNC(=O)N
|
Name
|
|
Quantity
|
130 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Type
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CUSTOM
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Details
|
the reaction mixture is stirred at 90° C. for 3 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After the completion of the addition
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Type
|
TEMPERATURE
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Details
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cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
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Type
|
ADDITION
|
Details
|
the residue is treated with 350 mL of ethanol
|
Type
|
CUSTOM
|
Details
|
to precipitate out yellowish solid
|
Type
|
CUSTOM
|
Details
|
The solid is recrystallized from ethanol
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(NC(CC1=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.1 g | |
YIELD: PERCENTYIELD | 65.8% | |
YIELD: CALCULATEDPERCENTYIELD | 65.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |